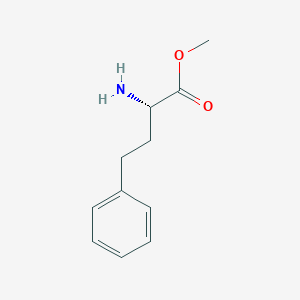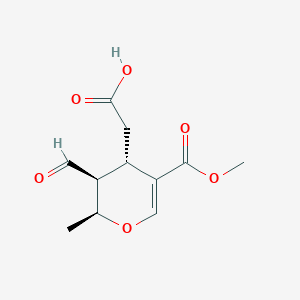
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone
Descripción general
Descripción
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone, also known as DFE, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of imidazole ketones and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone's mechanism of action involves its ability to selectively inhibit the activity of certain enzymes and receptors. Specifically, it has been shown to inhibit the activity of monoamine oxidase A (MAO-A) and histone deacetylases (HDACs). This inhibition leads to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have therapeutic effects on certain neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential to treat conditions such as depression, anxiety, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone is its selectivity towards certain enzymes and receptors, which makes it a useful tool for studying their functions. However, one limitation is that its effects may not be generalizable to other compounds, and further studies are needed to fully understand its mechanisms of action.
Direcciones Futuras
There are several potential future directions for research on 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone. One area of interest is its potential as a therapeutic agent for neurological disorders such as depression and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanisms of action and to identify any potential side effects or limitations. Finally, this compound may also have potential applications in other fields such as cancer research and drug discovery.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have selective inhibitory effects on certain enzymes and receptors, which makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-2-imidazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGBQIEPMIPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564872 | |
| Record name | 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134071-11-7 | |
| Record name | 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)










